REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)(OC(C)(C)C)=O.[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1O)#[N:16].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O>O1CCCC1>[NH:8]1[CH2:9][CH2:10][CH:11]([O:14][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[C:15]#[N:16])[CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
20 g
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Type
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reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)O
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Name
|
|
Quantity
|
11.82 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
26.06 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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19.56 mL
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
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Type
|
WASH
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Details
|
washed with ethyl acetate (2×100 mL)
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic solution was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |